![molecular formula C7H5ClN2O B2616926 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 178393-20-9](/img/structure/B2616926.png)

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

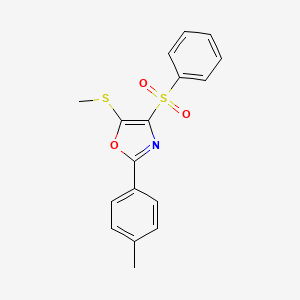

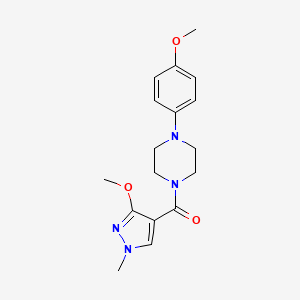

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2O . It is also known by other names such as 7-Chloro-6-azaoxindole and 2H-Pyrrolo[2,3-c]pyridin-2-one .

Synthesis Analysis

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its derivatives has been reported in several studies . For instance, a study reported the chemical modification of a compound, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in inhibitory activity .

Molecular Structure Analysis

The molecular structure of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one includes a pyrrolopyridine core with a chlorine atom at the 7-position . The InChI representation of the molecule is InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one include a molecular weight of 168.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 42 Ų and a complexity of 185 .

Aplicaciones Científicas De Investigación

- Metastasis Suppression : In vitro studies have demonstrated that this compound reduces migration and invasion abilities of cancer cells, making it a promising candidate for metastasis prevention .

- JAK1 Inhibition : Researchers have identified ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (also derived from the same core scaffold) as a selective JAK1 inhibitor. JAK1 inhibitors play a crucial role in autoimmune disease management .

- Anti-Inflammatory Properties : 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one may modulate inflammatory responses. It has been explored as a potential therapeutic agent for rheumatoid arthritis and other inflammatory conditions .

Oncology and Anti-Cancer Research

Immunology and Autoimmune Disorders

Inflammation and Rheumatology

Direcciones Futuras

The future directions for the study and application of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential biological activities, particularly its role as a kinase inhibitor . Additionally, its utility as a building block in the synthesis of various pharmaceutical compounds could be further explored .

Propiedades

IUPAC Name |

7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSXMNUYBFUKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=NC=C2)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)

![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)

![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)